Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].
Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].
Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].
Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.
Tetracosanoic acid, also known as lignoceric acid, is a straight-chain saturated fatty acid with the molecular formula C24H48O2. It is categorized as a very long-chain fatty acid, which typically contains at least 22 carbon atoms in its aliphatic tail. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits relatively neutral properties in various chemical environments. Tetracosanoic acid is found in natural sources such as wood tar and various cerebrosides, and it can also be isolated from peanut oil in small quantities (approximately 1.1% to 2.2%) .
Tetracosanoic acid has been identified as a metabolite in humans and various organisms. Its biological roles include:
Tetracosanoic acid can be synthesized through several methods:
Tetracosanoic acid has various applications across different fields:
Studies on the interactions of tetracosanoic acid with biological systems have revealed insights into its role in lipid metabolism and potential toxicology. Research indicates that it may influence cellular signaling pathways and lipid homeostasis. Additionally, investigations into its interactions with proteins involved in lipid transport have been conducted to understand its biological significance better .
Tetracosanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Hexacosanoic Acid | C26H52O2 | Longer chain length; found in beeswax |
Docosanoic Acid | C22H44O2 | Shorter chain; prevalent in coconut oil |
Eicosanoic Acid | C20H40O2 | Shorter chain; common in fish oils |
Tetracosanoic acid is unique due to its specific chain length (24 carbons), which affects its physical properties and biological functions compared to other similar compounds. Its occurrence in specific natural sources like wood tar and certain lipids further emphasizes its distinctiveness within the class of saturated fatty acids .
Very long-chain fatty acids, including tetracosanoic acid, are synthesized through a complex process of elongation from C16 or C18 precursor fatty acids. These elongation processes are essential for the production of VLCFAs that serve as building blocks for diverse lipids across eukaryotic organisms. The biosynthesis of tetracosanoic acid involves specialized enzymatic machinery that varies between plants, mammals, and fungi, though the fundamental biochemical process remains conserved.
The biosynthesis of tetracosanoic acid occurs through a cyclic four-step elongation process that progressively adds two-carbon units to shorter-chain fatty acids. This elongation cycle consists of four consecutive enzymatic reactions: condensation, reduction, dehydration, and secondary reduction.
The elongation process begins with either C16:0 or C18:0 (or C18:1) as substrates, which are products of de novo fatty acid synthesis. These substrates undergo multiple rounds of elongation through the addition of two-carbon units from malonyl-CoA in each cycle. The general reaction for each elongation cycle can be described as:
The first step, catalyzed by either 3-ketoacyl-CoA synthase (KCS) in plants or elongation of very long-chain fatty acids (ELOVL) proteins in mammals, is the rate-limiting step in the entire elongation process. This condensation reaction forms the new carbon-carbon bond that extends the acyl chain length.
Table 1: Enzymes Involved in the Four-Step VLCFA Elongation Cycle
Step | Reaction | Plant Enzyme | Mammalian Enzyme |
---|---|---|---|
1 | Condensation | 3-Ketoacyl-CoA Synthase (KCS) | Elongation of Very Long-Chain Fatty Acids (ELOVL) |
2 | Reduction | 3-Ketoacyl-CoA Reductase (KCR) | 3-Ketoacyl-CoA Reductase (KAR) |
3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase (PAS2) | 3-Hydroxyacyl-CoA Dehydratase (HACD) |
4 | Second Reduction | Enoyl-CoA Reductase (ECR) | Trans-2,3-enoyl-CoA Reductase (TER) |
While the first step of the elongation cycle (condensation) is catalyzed by multiple enzyme isoforms with different substrate specificities, the remaining three steps are each catalyzed by single enzymes in most organisms. This enzymatic arrangement suggests that the condensation enzymes (KCS or ELOVL) determine the specificity and rate of each elongation reaction, making them critical determinants of the chain length of the resulting VLCFAs.
In plants, the KCS enzyme family plays a pivotal role in determining the final chain length of VLCFAs. The KCS enzymes exhibit different substrate specificities and tissue expression patterns, allowing plants to produce VLCFAs with specific chain lengths for various physiological functions.
The KCS gene family is quite extensive in plants, with 21 members in Arabidopsis thaliana, 26 in Zea mays, 30 in Arachis hypogaea, and 58 in Gossypium hirsutum. These KCS enzymes can be classified into several subfamilies based on sequence homology, including KCS1-like, FDH-like, FAE1-like, and CER6.
Several KCS enzymes have been specifically implicated in the production of C24:0 fatty acids:
KCS9 in Arabidopsis is involved in the elongation of C22 to C24 fatty acids, which are essential precursors for the biosynthesis of cuticular waxes, aliphatic suberins, and membrane lipids, including sphingolipids.
KCS17 in Arabidopsis catalyzes the elongation of C22-C24 VLCFAs required for synthesizing seed coat suberin. Knockout studies revealed that kcs17 mutants showed increased levels of C22 VLCFAs by approximately 2-fold but decreased levels of C24 VLCFAs by half compared to wild type plants.
KCS2 and KCS20 are highly expressed in root endothelium and produce primarily C22 and C24 VLCFAs.
Table 2: Selected Plant KCS Enzymes Involved in C24:0 Production
The substrate specificity of these KCS enzymes has been studied through heterologous expression in yeast systems. For example, when expressed in yeast, KCS1 showed broad substrate specificity for saturated and monounsaturated C16 to C24 acyl-CoAs, while KCS9 utilized C16 to C22 acyl-CoAs. These studies confirm the critical role of specific KCS enzymes in the production of tetracosanoic acid in plants.
The biosynthesis and metabolism of tetracosanoic acid involve distinct subcellular compartments, primarily the endoplasmic reticulum (ER) for synthesis and peroxisomes for degradation.
The elongation of fatty acids to produce VLCFAs, including tetracosanoic acid, occurs in the ER through the activity of membrane-bound enzymes. This localization has been confirmed by subcellular localization studies. For example, KCS17:eYFP signal was detected in the ER of tobacco epidermal cells, confirming that the elongation machinery resides in this compartment.
In the ER, the enzymes involved in VLCFA synthesis are organized into elongase complexes. In yeast and mammals, these complexes contain all four enzymes required for the complete elongation cycle. Experimental evidence from mammalian cells has shown co-immunoprecipitation of ELOVL1 with other components of the VLCFA elongation machinery, including 3-ketoacyl-CoA reductase (KAR) and trans-2,3-enoyl-CoA reductase (TER), supporting the existence of these multienzyme complexes.
The organization of these enzymes into complexes likely facilitates the efficient transfer of intermediates between the sequential enzymatic reactions, enhancing the overall efficiency of the elongation process.
While synthesis occurs in the ER, the degradation of VLCFAs, including tetracosanoic acid, takes place in peroxisomes through β-oxidation. This compartmentalization allows cells to regulate VLCFA levels through distinct synthetic and degradative pathways.
The peroxisomal β-oxidation system for VLCFAs consists of four sequential steps similar to mitochondrial β-oxidation: dehydrogenation, hydration, dehydrogenation again, and thiolytic cleavage. The enzymes involved include acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and either peroxisomal thiolase 1 (PTH1) or peroxisomal thiolase 2 (PTH2/SCPx).
Before degradation, tetracosanoic acid must be activated by thioesterification to coenzyme A (VLCFA-CoA), which is essential for its degradation via peroxisomal β-oxidation. The fatty acid transport protein 4 (FATP4) has been identified as the fatty acyl-CoA synthetase that preferentially activates VLCFAs to their CoA derivatives.
The transport of VLCFA-CoA esters into peroxisomes is mediated by ATP-binding cassette subfamily D member 1 (ABCD1, also known as adrenoleukodystrophy protein, ALDP). Defects in ABCD1 lead to X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by elevated levels of VLCFAs, particularly C26:0.
Table 3: Subcellular Localization of Enzymes Involved in Tetracosanoic Acid Metabolism
Compartment | Process | Key Enzymes | Functions |
---|---|---|---|
Endoplasmic Reticulum | Synthesis | KCS/ELOVL, KCR/KAR, PAS2/HACD, ECR/TER | Fatty acid elongation to produce VLCFAs |
Cytosol | Activation | FATP4 | Activation of VLCFAs to VLCFA-CoA |
Peroxisome | Degradation | ACOX1, DBP, PTH1/PTH2 | β-oxidation of VLCFAs |
Peroxisomal Membrane | Transport | ABCD1/ALDP | Transport of VLCFA-CoA into peroxisomes |
The balance between synthesis in the ER and degradation in peroxisomes is crucial for maintaining appropriate levels of tetracosanoic acid. Disruption of this balance can lead to pathological conditions, as evidenced by disorders such as X-ALD where defective peroxisomal transport leads to VLCFA accumulation.
Peroxisomes serve as the primary site for tetracosanoic acid catabolism through β-oxidation, a process essential for maintaining cellular lipid homeostasis. The pathway initiates with the ATP-dependent activation of tetracosanoic acid to tetracosanoyl-CoA via very-long-chain acyl-CoA synthetase (VLCS), an enzyme localized to peroxisomal membranes [5]. This activation step is critical, as free tetracosanoic acid cannot enter the β-oxidation spiral without CoA conjugation.
The rate-limiting reaction involves acyl-CoA oxidase 1 (ACOX1), which catalyzes the dehydrogenation of tetracosanoyl-CoA to 2-trans-tetracosanoyl-CoA while generating hydrogen peroxide (H₂O₂) [1] [3]. This flavin adenine dinucleotide (FAD)-dependent enzyme exhibits strict substrate specificity for C24:0-CoA, with kinetic studies showing a Km value of 2.4 μM in human liver peroxisomes [3]. Subsequent steps employ the bifunctional enzyme (L-PBE) and 3-ketoacyl-CoA thiolase to shorten the acyl chain by two carbons per cycle, producing acetyl-CoA and a truncated fatty acyl-CoA (C22:0-CoA) [4].
Notably, peroxisomal β-oxidation of tetracosanoic acid generates reactive oxygen species (ROS) through H₂O₂ production. These ROS molecules act as signaling mediators, modulating lipolysis through post-translational regulation of adipose triglyceride lipase (ATGL) ubiquitination [1]. This creates a feedback loop where tetracosanoic acid degradation directly influences cellular fatty acid release mechanisms.
While peroxisomes dominate tetracosanoic acid catabolism, complementary oxidation pathways exist in mitochondria and microsomes. The table below contrasts key features of these systems:
Parameter | Peroxisomal Pathway | Mitochondrial Pathway | Microsomal Pathway |
---|---|---|---|
Substrate | Free C24:0 | C24:0-CoA | Free C24:0 |
Initial Enzyme | VLCS | CPT1 | CYP4F2/CYP4F3B |
Primary Products | C22:0-CoA, Acetyl-CoA | Acetyl-CoA | ω-Hydroxy-C24:0, Dicarboxylic acids |
Oxygen Requirement | Yes (H₂O₂ production) | No | Yes (O₂-dependent hydroxylation) |
Tissue Distribution | Liver, Kidney, Adipocytes | Ubiquitous | Liver, Kidney |
Mitochondrial β-oxidation requires carnitine palmitoyltransferase 1 (CPT1)-mediated transport of tetracosanoyl-CoA into the matrix. However, kinetic studies demonstrate mitochondrial C24:0-CoA oxidation occurs at only 18-22% of the peroxisomal rate due to substrate channeling effects [5]. The microsomal ω-oxidation pathway, mediated by cytochrome P450 isoforms CYP4F2 and CYP4F3B, converts tetracosanoic acid to ω-hydroxy-tetracosanoic acid and subsequently to dicarboxylic acids through NADPH-dependent reactions [6] [8]. This pathway accounts for <5% of total C24:0 flux under physiological conditions but becomes significant during peroxisomal dysfunction [4].
Radiotracer studies using [1-¹⁴C]-tetracosanoic acid have elucidated its metabolic fate in animal models. Intravenous administration in rats demonstrates rapid hepatic uptake (t₁/₂ = 2.3 min), with 68% of the dose accumulating in liver peroxisomes within 15 minutes [4]. Gas chromatography-mass spectrometry (GC-MS) analysis of tissue homogenates reveals:
Notably, studies in peroxisome-deficient (PEX5⁻/⁻) mice show 83% reduction in C24:0 β-oxidation capacity, accompanied by 12-fold increased ω-oxidation products and 45% higher tissue accumulation of unmetabolized C24:0 [4]. These findings confirm peroxisomes as the dominant catabolic site while highlighting compensatory pathway activation during metabolic stress.
Irritant